molecular formula C12H11ClN2O B1487174 6-(4-Chlorobenzyl)-2-methylpyrimidin-4-ol CAS No. 2092475-83-5

6-(4-Chlorobenzyl)-2-methylpyrimidin-4-ol

Cat. No. B1487174
CAS RN: 2092475-83-5
M. Wt: 234.68 g/mol
InChI Key: OCZLJVLQYCIMBE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves several steps. One possible method is the reaction of 5,10,15,20-tetrakis(2,6-dichlorophenyl)porphyrin with manganese(II) chloride in dimethylformamide (DMF) and pyridine at 153 °C . This results in the formation of the manganese(III) complex of 5,10,15,20-tetrakis(2,6-dichlorophenyl)porphyrin . The reaction can be monitored by thin layer chromatography (TLC) and UV-Vis spectrophotometry.


Molecular Structure Analysis

The molecular structure of 6-(4-Chlorobenzyl)-2-methylpyrimidin-4-ol consists of a pyrimidine ring with a chlorobenzyl group and a methyl group attached. The compound crystallizes in the orthorhombic crystal system with space group Pbca .


Chemical Reactions Analysis

  • Oxidation : It can be oxidized to form 4-chlorobenzoic acid .


Physical And Chemical Properties Analysis

  • Melting Point : Approximately 27-29°C .
  • Boiling Point : Approximately 216-222°C .

Scientific Research Applications

Synthesis and Structural Analysis

6-(4-Chlorobenzyl)-2-methylpyrimidin-4-ol is a compound of interest in various synthesis and structural analysis studies. Its derivatives are utilized in synthesizing crystalline organic compounds with significant structural stabilities. Single-crystal analysis and theoretical calculations play a crucial role in understanding the structural parameters, non-covalent interactions, and stability of these compounds. Frontier molecular orbital (FMO) analysis, Natural Bond Order (NBO) analysis, and global reactivity parameters (GRP) are key techniques employed to comprehend the reactivity and stability of these compounds, as highlighted in the synthesis of arylsulfonylated 2-amino-6-methylpyrimidin derivatives (Ali et al., 2021).

Process Chemistry

The compound is pivotal in process chemistry, especially in the production of pharmaceuticals and explosives. The synthesis involves condensation reactions and the understanding of process variables to develop economic production processes. Its role in forming high explosives and medicinal products signifies its importance in industrial applications (Patil et al., 2008).

Nonlinear Optical (NLO) Properties

Derivatives of this compound exhibit promising applications in nonlinear optics (NLO) fields. Studies involving density functional theory (DFT) and time-dependent DFT (TDDFT) have been conducted to investigate their structural parameters, NLO properties, and photophysical properties. These compounds show potential for optoelectronic applications due to their considerable NLO characteristics (Hussain et al., 2020).

Biological Evaluation

In the realm of biology, derivatives based on 2-amino-substituted 4-methylpyrimidin-4-ols have shown pronounced stimulating action on plant growth. The synthesis of these compounds involves obtaining derivatives from corresponding chloro derivatives and evaluating their growth stimulant activities, highlighting their potential in agricultural applications (Yengoyan et al., 2019).

Antimicrobial Activity

Certain derivatives of this compound, like substituted 4-(bromomethyl)-N-(4-ethyl-6-methylpyrimidin-2-yl)benzamide, have been synthesized and evaluated for their antibacterial and antifungal activities. These studies contribute to understanding the compound's role in developing potential molecules for combating microbial infections (Vijaya Laxmi et al., 2019).

Mechanism of Action

properties

IUPAC Name

4-[(4-chlorophenyl)methyl]-2-methyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O/c1-8-14-11(7-12(16)15-8)6-9-2-4-10(13)5-3-9/h2-5,7H,6H2,1H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCZLJVLQYCIMBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=O)N1)CC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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